IB-Meca
Description
Properties
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-18-8 | |
| Record name | IB-MECA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclidenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLIDENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Piclidenoson is synthesized through a multi-step chemical process. The synthesis involves the following key steps:
Formation of the purine core: The purine core is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the 3-iodobenzyl group: The 3-iodobenzyl group is introduced to the purine core through a nucleophilic substitution reaction.
Formation of the ribofuranuronamide moiety: The ribofuranuronamide moiety is formed by reacting the intermediate with ribose derivatives.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting piclidenoson.
Chemical Reactions Analysis
Piclidenoson undergoes several types of chemical reactions, including:
Oxidation: Piclidenoson can undergo oxidation reactions, particularly at the purine core.
Reduction: Reduction reactions can occur at the 3-iodobenzyl group.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ribofuranuronamide moiety
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Acidic or basic conditions: Hydrochloric acid, sodium hydroxide.
The major products formed from these reactions include various intermediates and by-products, depending on the specific reaction conditions .
Scientific Research Applications
Cancer Treatment
Mechanism of Action:
IB-MECA has shown potential in inhibiting the proliferation of breast cancer cells by down-regulating estrogen receptor alpha (ERα). In studies involving human breast cancer cell lines, this compound was found to induce apoptosis in certain cell types while inhibiting growth in others. This effect appears to be independent of A3 adenosine receptor activation, suggesting alternative signaling pathways at play .
Case Study: Breast Cancer
- Objective: Evaluate the effects of this compound on breast cancer cell lines.
- Results:
- Complete inhibition of growth in MCF-7 and ZR-75 cell lines.
- Induction of apoptosis in T47D and Hs578T cells.
- Down-regulation of ERα at both mRNA and protein levels.
| Cell Line | Growth Inhibition | Apoptosis Induction | ERα Down-Regulation |
|---|---|---|---|
| MCF-7 | Yes | No | Yes |
| ZR-75 | Yes | No | Yes |
| T47D | No | Yes | Yes |
| Hs578T | No | Yes | Yes |
Anti-Inflammatory Applications
Rheumatoid Arthritis:
this compound has been investigated for its anti-inflammatory properties, particularly in models of arthritis. It has been shown to prevent bone resorption and ameliorate clinical symptoms in adjuvant-induced arthritis (AIA) rats.
Case Study: AIA Rats
- Objective: Assess the effect of this compound on bone resorption and inflammation.
- Results:
- Reduced clinical manifestations of arthritis.
- Decreased osteoclast numbers and down-regulation of pro-inflammatory markers such as TNF-α and NF-κB.
| Parameter | Control Group | This compound Treated Group |
|---|---|---|
| Clinical Score | High | Low |
| Osteoclast Count | Elevated | Reduced |
| TNF-α Expression | High | Low |
| NF-κB Levels | Elevated | Reduced |
Pain Management
Neuropathic Pain:
Preclinical studies have demonstrated that this compound is effective in managing neuropathic pain. It modulates biomarker levels associated with pain pathways, indicating its potential as a therapeutic agent for chronic pain conditions.
Case Study: CFA-Induced Pain Model
- Objective: Determine the effects of this compound on pain biomarkers.
- Results:
- Increased IL-1β levels in the brainstem with this compound treatment.
- Decreased IL-1β levels in the spinal cord compared to control groups.
| Biomarker | Control Group | This compound Group |
|---|---|---|
| IL-1β (Brainstem) | Low | High |
| IL-1β (Spinal Cord) | High | Low |
Mechanism of Action
Piclidenoson exerts its effects by binding to the adenosine A3 receptor, which is highly expressed in inflammatory cells. The binding of piclidenoson to the adenosine A3 receptor leads to the modulation of key signaling proteins, such as phosphoinositide 3-kinase, protein kinase A, protein kinase B, inhibitor of nuclear factor kappa-B kinase, and nuclear factor kappa-B. This results in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production, including interleukin 17 and interleukin 23 .
Comparison with Similar Compounds
Cl-IB-MECA (CF102)
Cl-IB-MECA, a chlorinated derivative, shares structural and functional similarities with IB-MECA but exhibits distinct pharmacokinetic properties. Both compounds are A₃AR agonists, but Cl-IB-MECA is under development as a combination therapy with chemotherapeutic agents for cancer. Preclinical studies suggest comparable receptor affinity, though its enhanced metabolic stability may improve clinical applicability .
2'-O-Methyl-IB-MECA
This derivative retains the N⁶-(3-iodobenzyl) group of this compound but replaces the ribose 2'-OH with a methyl group. It demonstrates similar agonist potency to this compound in A₃AR activation, confirming the tolerance of 2'-modifications for receptor engagement .
LNA (Locked Nucleic Acid) Nucleosides
LNA-based analogs restrict ribose conformation, abolishing agonist activity but yielding potent A₃AR antagonists (Ki <10 nM). These compounds, unlike this compound, inhibit cAMP suppression in A₃AR-transfected cells, offering tools for receptor blockade .
Functional Analogs: Agonists vs. Antagonists
Agonists
Antagonists
- MRS1220 : Selective A₃AR antagonist (Ki ~0.3 nM) that reverses this compound’s effects in inflammation models, validating A₃AR-specific mechanisms .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Water-soluble antagonists with nanomolar IC₅₀ values (~5–50 nM) in cAMP assays, surpassing earlier antagonists in selectivity .
Clinical Candidates and Development Status
Mechanistic Insights and Selectivity
This compound’s therapeutic effects are tightly linked to A₃AR activation, evidenced by:
- Receptor Specificity: 50-fold higher affinity for A₃AR vs. other adenosine subtypes .
- Downstream Signaling: Suppression of PI3K/Akt/NF-κB pathways in synovial cells and tumors, correlating with anti-inflammatory and anti-proliferative outcomes .
- Antagonist Cross-Validation : MRS1220 blocks this compound’s effects in arthritis models, confirming receptor-mediated mechanisms .
In contrast, LNA nucleosides and pyrazolo-triazolo-pyrimidines exploit structural rigidity for antagonist design, expanding therapeutic strategies beyond agonist-based approaches .
Biological Activity
IB-MECA (N6-(3-iodobenzyl)-5′-N-methyl-carboxamidoadenosine) is a selective agonist of the adenosine A3 receptor (A3AR), which has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on tumor cells, and anti-inflammatory properties.
This compound primarily exerts its effects through the activation of A3AR, which is known to play a role in modulating inflammatory responses and cell proliferation. The compound demonstrates high selectivity for A3AR over other adenosine receptor subtypes, making it a valuable tool for studying A3AR-mediated effects without interference from other receptors .
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines: this compound significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in murine models of colitis, indicating its potential in managing inflammatory diseases .
- Regulation of Cell Proliferation: In cancer cell lines, this compound has been shown to down-regulate estrogen receptor alpha (ERα) and inhibit cell growth in breast cancer models, suggesting a dual mechanism involving both A3AR activation and ERα modulation .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound across various types of tumors, including pancreatic and hepatocellular carcinoma. The compound enhances the cytotoxic effects of chemotherapeutic agents like carboplatin and doxorubicin, indicating its potential as an adjunct therapy in cancer treatment .
Table 1: Summary of this compound's Anti-Cancer Effects
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Breast Cancer | Inhibition of cell growth | Down-regulation of ERα |
| Pancreatic Carcinoma | Enhanced cytotoxicity with carboplatin | Modulation of PI3K/AKT/NF-κB pathway |
| Hepatocellular Carcinoma | Increased sensitivity to doxorubicin | Inhibition of multidrug resistance proteins |
Anti-Inflammatory Properties
This compound has shown promise in reducing inflammation in various experimental models. For instance, in DSS-induced colitis models, treatment with this compound led to a significant reduction in weight loss and diarrhea compared to control groups. This effect is attributed to the suppression of NF-κB signaling pathways, which are critical mediators of inflammation .
Table 2: Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Control Group (DSS) | This compound Treated Group | Significance (p-value) |
|---|---|---|---|
| TNF-α | High | Low | <0.05 |
| IL-1β | High | Low | <0.05 |
| Weight Loss (%) | 28% | 17% | <0.01 |
Case Studies
- Murine Colitis Model : In a study using DSS-induced colitis in mice, this compound treatment resulted in reduced clinical signs of colitis, including weight loss and diarrhea. Histological analysis showed decreased inflammatory cell infiltration in colon tissues .
- Breast Cancer Cell Lines : Research demonstrated that this compound effectively inhibited the proliferation of ERα-positive breast cancer cells while inducing apoptosis in ERα-negative cells. This suggests that this compound can be utilized as a targeted therapy for specific breast cancer subtypes .
Q & A
Q. Methodological Answer :
- Begin with a literature review to identify gaps in understanding this compound's chemical behavior, pharmacological properties, or mechanistic pathways. Use iterative refinement to narrow the scope, ensuring alignment with available resources and safety protocols .
- Example framework:
- Relevance : Align the question with unresolved issues in this compound’s efficacy, toxicity, or interaction mechanisms (e.g., "How does this compound modulate adenosine receptor binding kinetics under varying pH conditions?").
- Feasibility : Assess lab equipment access, time constraints, and ethical guidelines (e.g., avoiding in vivo studies without proper clearance).
- Depth : Design experiments that yield both quantitative (e.g., kinetic rate constants) and qualitative (e.g., structural changes) data .
What methodological frameworks are effective for integrating primary experimental data with secondary literature in this compound research?
Q. Methodological Answer :
- Use a hybrid approach:
- Primary Data : Conduct controlled experiments (e.g., spectrophotometric assays for this compound stability) with triplicate trials to ensure reliability .
- Secondary Data : Compare results with peer-reviewed studies, highlighting discrepancies (e.g., "Our observed IC₅₀ value of 12 nM diverges from Smith et al.’s 8 nM; potential causes include buffer composition differences").
- Synthesis : Apply meta-analysis tools to reconcile conflicting data, using systematic error checks and sensitivity analyses .
How should researchers address contradictions between experimental results and existing literature on this compound’s mechanisms?
Q. Methodological Answer :
- Follow a structured contradiction analysis:
- Experimental Design Audit : Verify variables (e.g., temperature, purity of reagents) against literature protocols .
- Data Validation : Re-examine statistical methods (e.g., t-test assumptions, outlier removal criteria) and instrument calibration .
- Contextual Factors : Explore environmental or biological variables not previously considered (e.g., oxidative degradation during storage) .
What are best practices for ensuring reproducibility in this compound experiments?
Q. Methodological Answer :
- Protocol Standardization : Detail all steps, including reagent sources (e.g., "this compound sourced from Sigma-Aldrich, ≥98% purity"), equipment settings, and environmental controls .
- Data Transparency : Publish raw datasets, uncertainty calculations (e.g., ±5% error margins from triplicate trials), and code for statistical analyses in supplementary materials .
- Independent Replication : Collaborate with external labs to validate key findings, using blinded sample testing to reduce bias .
Which advanced statistical techniques are suitable for analyzing this compound datasets with high variability?
Q. Methodological Answer :
- Error Propagation Analysis : Quantify cumulative uncertainties from measurement tools (e.g., HPLC precision) and biological variability .
- Multivariate Regression : Model dose-response relationships while controlling for confounding factors (e.g., solvent polarity) .
- Bayesian Inference : Estimate posterior probabilities for hypotheses (e.g., "this compound’s binding affinity shifts with co-administered ligands") using prior literature data .
- Machine Learning : Apply clustering algorithms to identify subgroups in heterogeneous datasets (e.g., patient-derived samples) .
How can longitudinal studies on this compound’s long-term effects be designed to minimize bias?
Q. Methodological Answer :
- Cohort Design : Use stratified sampling to balance demographics and baseline health metrics .
- Control Groups : Include placebo arms and crossover designs where ethically permissible .
- Data Collection Intervals : Schedule follow-ups at biologically relevant intervals (e.g., post-administration metabolic half-life) .
- Bias Mitigation : Implement double-blinding and randomization protocols, with pre-registered analysis plans to avoid p-hacking .
What strategies enhance the rigor of this compound’s mechanistic studies in silico, in vitro, and in vivo?
Q. Methodological Answer :
- In Silico : Validate molecular docking predictions (e.g., this compound’s adenosine receptor binding) with mutagenesis experiments .
- In Vitro : Use orthogonal assays (e.g., FRET and SPR) to confirm target engagement .
- In Vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge animal and human data, adjusting for interspecies metabolic differences .
How should researchers evaluate the limitations of this compound studies in grant proposals or publications?
Q. Methodological Answer :
- Explicit Limitations Section : Discuss sample size constraints, model assumptions (e.g., steady-state approximations), and technical boundaries (e.g., detection limits of assays) .
- Impact Assessment : Quantify how limitations affect conclusions (e.g., "A 10% error in concentration measurements could alter EC₅₀ estimates by 15%") .
- Future Work : Propose follow-up experiments (e.g., cryo-EM structural studies) to address gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
